molecular formula C14H18Cl2N2O2 B5751189 ethyl 4-(3,4-dichlorobenzyl)-1-piperazinecarboxylate

ethyl 4-(3,4-dichlorobenzyl)-1-piperazinecarboxylate

Cat. No.: B5751189
M. Wt: 317.2 g/mol
InChI Key: LRQYTNSTQVWUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3,4-dichlorobenzyl)-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of ethyl 4-(3,4-dichlorobenzyl)-1-piperazinecarboxylate is still under investigation. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or proteins in the body. It may also modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have antibacterial, antifungal, and antitumor properties. It may also modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-(3,4-dichlorobenzyl)-1-piperazinecarboxylate in lab experiments is its potential use in the treatment of various diseases. This compound has been shown to have antibacterial, antifungal, and antitumor properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have suggested that this compound may have toxic effects on certain cells and tissues, making it important to use caution when handling it in the lab.

Future Directions

There are several future directions for the research on ethyl 4-(3,4-dichlorobenzyl)-1-piperazinecarboxylate. One direction is to investigate its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. Another direction is to study its potential use in the development of new drugs for the treatment of bacterial and fungal infections. Additionally, further research is needed to investigate the toxicity of this compound and its potential side effects on cells and tissues.

Synthesis Methods

Ethyl 4-(3,4-dichlorobenzyl)-1-piperazinecarboxylate has been synthesized using different methods. One of the most commonly used methods involves the reaction of 3,4-dichlorobenzylamine with ethyl piperazine-1-carboxylate in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out at a specific temperature and pressure. The resulting product is then purified using different techniques such as recrystallization or chromatography.

Scientific Research Applications

Ethyl 4-(3,4-dichlorobenzyl)-1-piperazinecarboxylate has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied for its antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and epilepsy.

Properties

IUPAC Name

ethyl 4-[(3,4-dichlorophenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O2/c1-2-20-14(19)18-7-5-17(6-8-18)10-11-3-4-12(15)13(16)9-11/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQYTNSTQVWUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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